6-Carboxy-X-rhodamine

説明

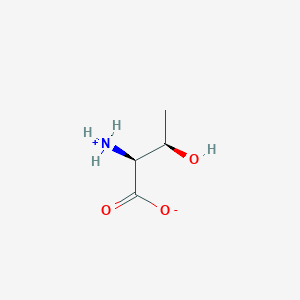

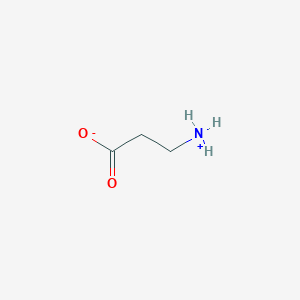

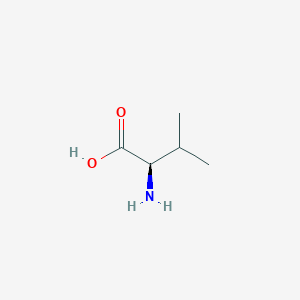

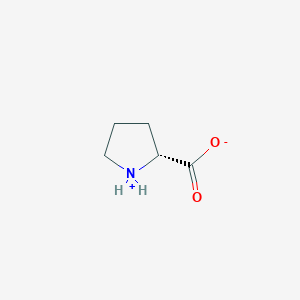

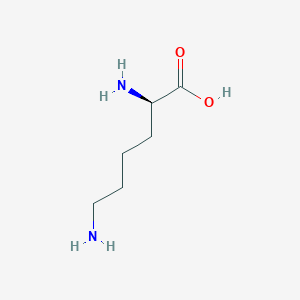

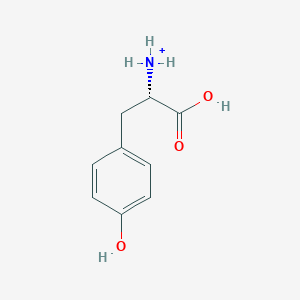

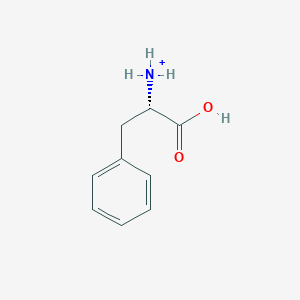

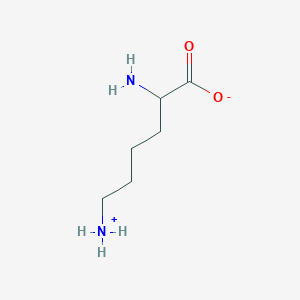

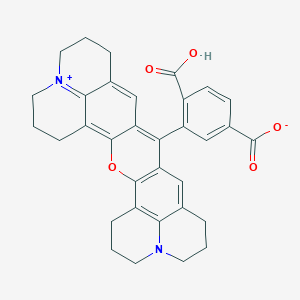

6-Carboxy-X-rhodamine, also known as 6-ROX, is a derivative of carboxy-X-rhodamine . It is widely used for oligonucleotide labeling and automated DNA sequencing applications . The empirical formula of 6-Carboxy-X-rhodamine is C33H30N2O5, and it has a molecular weight of 534.60 .

Synthesis Analysis

An efficient route to synthesize 5- and 6-carboxy-X-rhodamines has been reported . These compounds contain multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core . The isolated products are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ and then conjugated with an amino group of a molecule of interest .Molecular Structure Analysis

The molecular structure of 6-Carboxy-X-rhodamine consists of multiple n-propylene or γ,γ-dimethylpropylene groups bridging terminal nitrogen atoms and the central xanthene core .Chemical Reactions Analysis

The isolated products of 6-Carboxy-X-rhodamine synthesis are activated by selective transformation of the carboxylic acid group into N-hydroxysuccinimidyl esters in situ . These activated products can then be conjugated with an amino group of a molecule of interest .Physical And Chemical Properties Analysis

6-Carboxy-X-rhodamine has an empirical formula of C33H30N2O5 and a molecular weight of 534.60 . It has excitation and emission wavelengths that fall between those of fluorescein and tetramethylrhodamine . With a peak absorption at 525 nm, conjugates of carboxyrhodamine 6G are an excellent match to the 514 nm spectral line of the argon-ion laser .科学的研究の応用

6-CXR is useful for synthesizing dyes, with efficient routes developed for producing these dyes from inexpensive materials. These synthesized dyes can be activated and conjugated with molecules of interest (Uddin & Marnett, 2008).

The substance has been applied in scalable regioselective synthesis processes, demonstrating its utility in creating various rhodamine dyes, including 6-carboxytetramethylrhodamine and 6-CXR itself (Dwight & Levin, 2016).

Microwave irradiation has been used to rapidly synthesize carboxy-rhodamine 110 isomers, including 6-carboxy-rhodamine 110, showcasing an eco-friendly synthesis approach (Grang, Bin, Ying, & Ya, 2010).

6-CXR plays a critical role in real-time polymerase chain reaction (PCR), where its concentration is optimized for molecular beacon chemistry. It's instrumental in influencing PCR reproducibility, Ct values, and efficiency (Wang, Becker, & Mesa, 2007).

The dye has been used in the design of energy-transfer cassettes for scientific studies, demonstrating its application in understanding energy-transfer efficiency (Li & Glazer, 1999).

Its application extends to fluorescent pH sensors, where it serves as an indicator dye in fluorescent pH sensors, particularly for monitoring biotechnological samples (Aigner et al., 2012).

作用機序

Target of Action

The primary target of 6-Carboxy-X-Rhodamine (also known as 6-ROX) is nucleic acids , specifically oligonucleotides . It is used extensively in the field of molecular biology for labeling these molecules .

Mode of Action

6-ROX is an amine-reactive form of carboxy-X-rhodamine . It interacts with its targets (oligonucleotides) through a process known as fluorescent labeling . This involves the covalent attachment of the fluorescent dye (6-ROX) to the nucleic acid molecule, allowing it to be visualized under specific light conditions .

Biochemical Pathways

The primary biochemical pathway affected by 6-ROX is the DNA sequencing process . The fluorescent labeling of oligonucleotides with 6-ROX allows for the detection and identification of specific nucleic acid sequences in the DNA molecule . This is crucial in various research and diagnostic applications, including genetic testing, forensic analysis, and disease diagnosis .

Result of Action

The result of 6-ROX’s action is the visualization of specific nucleic acid sequences within the DNA molecule . This enables researchers to identify and study these sequences, leading to advancements in genetic research, disease diagnosis, and forensic analysis .

Action Environment

The action of 6-ROX is influenced by several environmental factors. It is sensitive to light and temperature, and should be stored in a dark, cool environment to maintain its stability . Furthermore, the effectiveness of 6-ROX in labeling nucleic acids can be affected by the pH and ionic strength of the solution .

将来の方向性

6-ROX is a good choice for certain complex biological applications where the cost of materials is more critical than the experiment itself . The slight positional difference between 5-ROX and 6-ROX can significantly affect the biological characteristics of the conjugate . Therefore, it is expected that 6-ROX will continue to be used for labeling nucleotides and DNA sequencing .

特性

IUPAC Name |

4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZIDRAQTRIQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376334 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Carboxy-X-rhodamine | |

CAS RN |

194785-18-7 | |

| Record name | 6-Carboxy-X-rhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。